molecular formula C8H6F3NO B3045398 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone CAS No. 1060806-27-0

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone

Cat. No.: B3045398
CAS No.: 1060806-27-0
M. Wt: 189.13
InChI Key: ZQDRQVBGSNDSHR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone is a high-value trifluoromethylated ketone that serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of the trifluoroacetyl group adjacent to the pyridine ring makes this compound a key intermediate for the development of novel heterocyclic compounds, particularly azaindoles, which are important isosteres in drug discovery . This compound is especially useful in the synthesis of more complex molecules targeted for pharmaceutical and agrochemical applications. Its structure is related to intermediates used in the preparation of active ingredients such as Etoricoxib, a non-steroidal anti-inflammatory drug, highlighting its relevance in creating biologically active molecules . Researchers can employ it in cyclization reactions and as a precursor for various nitrogen-containing heterocycles. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-2-3-6(4-12-5)7(13)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDRQVBGSNDSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001240554
Record name 2,2,2-Trifluoro-1-(6-methyl-3-pyridinyl)ethanone
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Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060806-27-0
Record name 2,2,2-Trifluoro-1-(6-methyl-3-pyridinyl)ethanone
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Record name 2,2,2-Trifluoro-1-(6-methyl-3-pyridinyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(6-methylpyridin-3-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone typically involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve maximum efficiency. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with its target, modulating its activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Trifluoroethanone Derivatives

(a) 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone
  • Structure : Replaces the methyl group with bromine at the pyridine’s 6-position.
  • Properties: Molecular weight 254; soluble in chloroform and methanol ().
  • Applications : The bromine substituent enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the methyl-substituted analogue.
(b) 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone
  • Structure : Features a trifluoromethyl group at the pyridine’s 6-position instead of methyl.
  • Similarity : Structural similarity score 0.72 ().
(c) 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
  • Structure: Adds a methylsulfonylphenyl group to the ethanone moiety.
  • Properties : CAS 221615-75-4 ().

Heterocyclic Trifluoroethanone Analogues

(a) 1,8-Naphthyridine Derivatives
  • Examples: 2,2,2-Trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone ().
  • Synthesis : Microwave-assisted Friedlander condensation ().
  • Applications : Demonstrated antimicrobial activity due to the naphthyridine core’s ability to intercalate DNA or inhibit bacterial enzymes.
(b) Oxadiazole-Containing Analogues
  • Example: 2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone (CAS 1033591-85-3, ).
  • Impact : The oxadiazole ring enhances dipole interactions and metabolic resistance, making it valuable in antifungal or antiviral drug design.

Substituent Effects on Physicochemical Properties

Compound Substituent Molecular Weight Key Properties/Applications Reference
2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone 6-Me-pyridin-3-yl 205.12 Intermediate for fluorinated APIs
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone 6-Br-pyridin-3-yl 254.00 Cross-coupling precursor
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone 4-F-phenyl 192.12 Building block for trifluoromethyl furans
1-(2,4-Dihydroxy-3-pentylphenyl)-2,2,2-trifluoroethanone Dihydroxyphenyl 306.29 Enhanced solubility via H-bonding

Biological Activity

2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : 2,2,2-trifluoro-1-(6-methyl-3-pyridinyl)ethanone
  • Molecular Formula : C8H6F3NO
  • Molecular Weight : 201.14 g/mol
  • Physical Form : Liquid
  • Purity : 97% .

The compound is structurally related to various pharmacologically active agents, particularly those targeting cyclooxygenase (COX) enzymes. It has been noted that derivatives of pyridine, including those with trifluoromethyl groups, often exhibit significant biological activity due to their ability to modulate enzyme activity and influence signaling pathways within cells.

Antiinflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties similar to those of COX inhibitors. In particular, it has been investigated as a potential intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of pain and inflammation . The compound's trifluoromethyl group is hypothesized to enhance its binding affinity to COX enzymes.

Case Studies and Research Findings

StudyFindings
Friesen et al. (1998)Demonstrated that related pyridine derivatives exhibit significant inhibition of COX enzymes, suggesting potential for anti-inflammatory applications .
RSC Study (2013)Reported successful synthesis methods for pyridine-based compounds with demonstrated biological activity against inflammatory pathways .
Patent US20120232281A1Discussed the synthesis of related compounds and their efficacy as COX inhibitors, highlighting the importance of structural modifications for enhanced activity .

Safety and Toxicology

While specific toxicological data on this compound is limited, general safety information from similar compounds suggests a need for caution. The trifluoromethyl group can influence toxicity profiles and metabolic pathways. Standard laboratory safety protocols should be followed when handling this compound.

Q & A

Basic: What are the key synthetic routes for 2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via Friedel-Crafts acylation using a trifluoroacetyl chloride derivative and a methyl-substituted pyridine precursor. Key steps include:

  • Lewis Acid Catalysis : Aluminum chloride (AlCl₃) facilitates electrophilic substitution on the pyridine ring .
  • Solvent Optimization : Polar aprotic solvents like dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates .
  • Fluorination : Post-acylation fluorination may employ KF or Selectfluor® to introduce trifluoromethyl groups, requiring anhydrous conditions to avoid hydrolysis .
    Yield improvements (70–85%) are achieved by controlling temperature (0–25°C) and stoichiometric ratios (1:1.2 acyl chloride:pyridine) .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • ¹⁹F NMR : Identifies trifluoromethyl groups via distinct shifts (e.g., δ ≈ -74 ppm, similar to analogs ).
  • ¹H/¹³C NMR : Resolves pyridinyl protons (δ 7.6–8.1 ppm) and ketone carbon (δ ~183 ppm, split due to J-coupling with fluorine) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₉H₈F₃NO, MW 203.16) with ±3 ppm accuracy .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and packing motifs critical for understanding reactivity .

Basic: How does the trifluoromethyl group influence this compound’s role in medicinal chemistry?

Answer:
The CF₃ group enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.1 predicted) .
  • Metabolic Stability : Reduces oxidative degradation via strong C-F bonds .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., kinase inhibitors), as seen in analogs like etoricoxib intermediates .
    Comparative studies with non-fluorinated analogs show 10–100x lower IC₅₀ values in enzyme assays .

Advanced: How can reaction conditions be optimized to mitigate side products during synthesis?

Answer:
Common side products (e.g., diacylated pyridines or hydrolyzed ketones) arise from:

  • Excess Acyl Chloride : Limit to 1.2 equivalents to prevent over-substitution .
  • Moisture Control : Use molecular sieves or dry solvents to avert CF₃ group hydrolysis .
  • Catalyst Purity : Recrystallize AlCl₃ to remove Fe³⁺ impurities that catalyze decomposition .
    Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the product in >95% purity .

Advanced: What computational approaches predict the electronic effects of the trifluoromethyl group?

Answer:

  • Density Functional Theory (DFT) : Calculates charge distribution, showing CF₃ withdraws electron density from the pyridine ring (Mulliken charge: -0.3e at C3) .
  • Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., COX-2), revealing CF₃ stabilizes hydrophobic pockets via van der Waals interactions .
  • SAR Studies : QSAR models correlate CF₃ position with bioactivity, guiding structural modifications .

Advanced: How to resolve contradictions between experimental and theoretical spectral data?

Answer:
Discrepancies in NMR shifts or crystallographic parameters may arise from:

  • Solvent Effects : Compare experimental (CDCl₃) and computed (gas-phase) NMR using COSMO-RS solvation models .
  • Conformational Flexibility : Use variable-temperature NMR to detect rotamers influencing ¹³C splitting .
  • Crystal Packing : SHELXL refinements account for thermal motion and disorder, aligning observed/predicted bond lengths (±0.02 Å tolerance) .

Advanced: What strategies validate the compound’s purity for pharmacological assays?

Answer:

  • HPLC-DAD/ELSD : Quantify impurities (<0.5%) using C18 columns (acetonitrile/water gradient) .
  • Elemental Analysis : Confirm C/F/N ratios (±0.3% deviation) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis or oxidation .

Advanced: How to design derivatives for improved pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement : Substitute CF₃ with SF₅ or OCF₃ to modulate logD and metabolic stability .
  • Prodrug Strategies : Introduce ester moieties at the ketone group for enhanced solubility .
  • Structure-Activity Relationships (SAR) : Systematic variation of pyridine substituents (e.g., 6-methyl vs. 6-ethoxy) to optimize target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone
Reactant of Route 2
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2,2,2-Trifluoro-1-(6-methylpyridin-3-yl)ethanone

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